Resistoflavine

Übersicht

Beschreibung

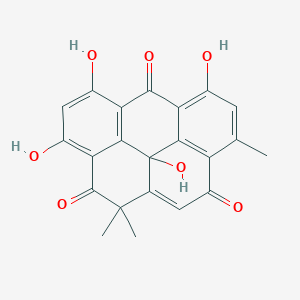

Resistoflavin ist ein seltenes, bootförmiges, pentazyklisches Polyketid, das aus verschiedenen Streptomyces-Arten isoliert wurde . Es hat die Summenformel C22H16O7 und ein Molekulargewicht von 392,36 g/mol . Diese Verbindung zeigt eine schwache antibakterielle Aktivität gegen sowohl grampositive als auch gramnegative Bakterien und eine starke zytotoxische Aktivität gegen Tumorzelllinien .

Wissenschaftliche Forschungsanwendungen

Resistoflavine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It exhibits potent cytotoxic activity against tumor cell lines, making it a valuable compound for cancer research . Additionally, this compound has been studied for its antibacterial properties, although its activity is relatively weak compared to other antibiotics . In the field of chemistry, this compound serves as a model compound for studying the biosynthesis of polyketides .

Wirkmechanismus

Target of Action

Resistoflavine, also known as Resistoflavin, is a metabolite of the marine actinomycete S. chibaensis . It primarily targets HMO2 and HepG2 cells , which are types of human cancer cells . The compound exhibits cytotoxic activity against these cells, slowing their growth .

Mode of Action

It is known that this compound interacts with its targets (hmo2 and hepg2 cells) in a way that slows their growth and exhibits cytotoxic effects . This suggests that this compound may interfere with cellular processes essential for cell proliferation, leading to cell death.

Pharmacokinetics

It is known that this compound is soluble in dmf and dmso and is moderately soluble in methanol or ethanol . This solubility profile may influence its bioavailability and distribution within the body.

Result of Action

This compound exhibits potent cytotoxic activity against tumor cell lines in vitro . It slows the growth of these cells and is cytotoxic, with mean lethal concentrations (LC50) of 0.013 and 0.016 μg/mL for HMO2 and HepG2 cells, respectively . This suggests that this compound may have potential therapeutic applications in the treatment of certain types of cancer.

Vorbereitungsmethoden

Resistoflavin wird typischerweise aus marinen Streptomyces-Arten isoliert . Die Kultivierung dieser Streptomyces-Stämme beinhaltet spezifische Nährmedien und Bedingungen. Zum Beispiel wurde der marine Streptomyces-Isolat B8005 aus Sedimenten der Laguna de Terminos am Golf von Mexiko gewonnen und auf M3-Medium isoliert . Der Stamm wächst optimal bei etwa 30 °C und toleriert einen Bereich von Meerwassersalinität von 0 % bis 10 % .

Chemische Reaktionsanalyse

Resistoflavin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Resistoflavin hat verschiedene wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. Es zeigt eine starke zytotoxische Aktivität gegen Tumorzelllinien, was es zu einer wertvollen Verbindung für die Krebsforschung macht . Zusätzlich wurde Resistoflavin auf seine antibakteriellen Eigenschaften untersucht, obwohl seine Aktivität im Vergleich zu anderen Antibiotika relativ schwach ist . Im Bereich der Chemie dient Resistoflavin als Modellverbindung für die Untersuchung der Biosynthese von Polyketiden .

Wirkmechanismus

Der Wirkmechanismus von Resistoflavin beinhaltet seine zytotoxischen Wirkungen auf Tumorzelllinien. Es verlangsamt das Wachstum von und ist zytotoxisch gegenüber HMO2- und HepG2-Zellen mit mittleren letalen Konzentrationen (LC50) von 0,013 bzw. 0,016 μg/ml . Die molekularen Ziele und Pfade, die an seinem Wirkmechanismus beteiligt sind, werden noch untersucht, aber es ist bekannt, dass es mit bestimmten zellulären Komponenten interagiert, um seine Wirkungen auszuüben .

Analyse Chemischer Reaktionen

Resistoflavine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

Resistoflavin ähnelt anderen Polyketiden wie Resistomycin und Tetracenomycin . Resistomycin ist ein quinonverwandtes Antibiotikum mit bakterizider und vasokonstriktiver Aktivität, während Tetracenomycin ein weiteres Polyketid mit antibiotischen Eigenschaften ist . Im Vergleich zu diesen Verbindungen ist Resistoflavin aufgrund seiner spezifischen zytotoxischen Aktivität gegen Tumorzelllinien und seiner einzigartigen bootförmigen, pentazyklischen Struktur einzigartig .

Ähnliche Verbindungen::- Resistomycin

- Tetracenomycin

- 1-Hydroxy-1-norresistomycin

- Resistoflavin-methylether

Eigenschaften

IUPAC Name |

2,12,14,17-tetrahydroxy-4,9,9-trimethylpentacyclo[13.3.1.05,18.08,17.011,16]nonadeca-1,3,5(18),7,11,13,15-heptaene-6,10,19-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16O7/c1-7-4-8(23)14-17-13(7)11(26)6-12-21(2,3)20(28)16-10(25)5-9(24)15(19(14)27)18(16)22(12,17)29/h4-6,23-25,29H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRXZTKQCZPGFDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C3=C1C(=O)C=C4C3(C5=C(C2=O)C(=CC(=C5C(=O)C4(C)C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00952156 | |

| Record name | 3,5,7,11b-Tetrahydroxy-1,1,9-trimethyl-2H-benzo[cd]pyrene-2,6,10(1H,11bH)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00952156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29706-96-5 | |

| Record name | (-)-3,5,7,11b-Tetrahydroxy-1,1,9-trimethyl-2H-benzo[cd]pyrene-2,6,10(1H,11bH)-trione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29706-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Resistoflavin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029706965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5,7,11b-Tetrahydroxy-1,1,9-trimethyl-2H-benzo[cd]pyrene-2,6,10(1H,11bH)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00952156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

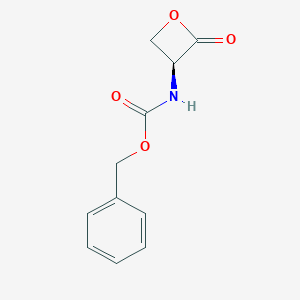

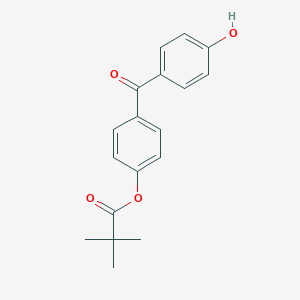

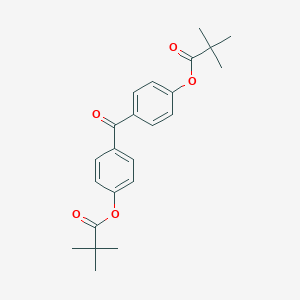

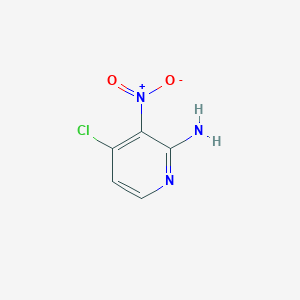

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one](/img/structure/B16087.png)

![N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]chloroacetamide](/img/structure/B16089.png)

![N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide](/img/structure/B16092.png)

![(1R,8R)-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide](/img/structure/B16096.png)